DBH Substrate Kinetics: PAES vs. 2-Phenethylamine vs. 3-Phenylethylamine
2-(Phenylthio)ethanamine (PAES) is a kinetically validated substrate for dopamine-β-hydroxylase (DBH), directly compared against the natural substrate analog 2-phenethylamine and the isomer 3-phenylethylamine [1]. In a controlled enzymatic assay at 37°C, PAES is oxygenated upon the sulfur atom, demonstrating its unique utility in probing adrenergic enzyme mechanisms, whereas the carbon-based analogs are not suitable for this specific transformation [1].
| Evidence Dimension | DBH Substrate Kinetics (k_cat and k_cat/K_m) |
|---|---|
| Target Compound Data | PAES is a stereospecific DBH substrate, oxygenated to (S)-PAESO. Quantitative k_cat and k_cat/K_m values determined and tabulated under identical assay conditions [1]. |
| Comparator Or Baseline | 2-Phenethylamine (standard DBH substrate) and 3-Phenylethylamine (analog). Their kinetic constants were determined in the same experimental run. |
| Quantified Difference | The exact kinetic constants (k_cat, K_m, and k_cat/K_m) for all three substrates are provided in Table I of the source patent. The k_cat/K_m for PAES is shown to be comparable to that of the natural substrate, demonstrating efficient catalytic turnover. |
| Conditions | Assay performed with purified DBH, 5 µM CuSO₄, 10 mM sodium fumarate, 10 mM ascorbic acid, 200 µg/mL catalase, 0.1 M acetate buffer (pH 5.0), at 37°C. Oxygenation rate measured via O₂ uptake using a Clark polarographic electrode. |
Why This Matters
This head-to-head kinetic data, measured under identical conditions, provides a direct, quantifiable justification for selecting PAES over 2-phenethylamine for any research application focused on DBH-mediated chemistry or mechanisms of catecholamine biosynthesis.
- [1] US4415591A - Use of aminoalkyl phenyl sulfide derivatives for the treatment of hypertension. View Source
